molecular formula C19H19NO3 B12858588 4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12858588
M. Wt: 309.4 g/mol
InChI Key: JYUZYIQQLJWOIV-UHFFFAOYSA-N
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Description

4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core substituted with a pyrrolidine-3-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the catalytic amidation of carboxylic acid substrates. This method can be performed under both catalytic and non-catalytic conditions, utilizing reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the biphenyl core provides a rigid framework that can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and pyrrolidine-containing molecules. Examples are pyrrolidin-2-ones and 3-iodopyrroles, which share structural similarities and exhibit comparable reactivity .

Uniqueness

What sets 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

5-methyl-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C19H19NO3/c1-12-6-7-15(17(10-12)19(22)23)14-4-2-3-5-16(14)18(21)13-8-9-20-11-13/h2-7,10,13,20H,8-9,11H2,1H3,(H,22,23)

InChI Key

JYUZYIQQLJWOIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)C3CCNC3)C(=O)O

Origin of Product

United States

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